4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one
Description
Properties
Molecular Formula |
C19H14N2O4 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one |
InChI |
InChI=1S/C19H14N2O4/c1-12-9-18(22)24-16-10-14(7-8-15(12)16)23-11-17-20-19(25-21-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
IIRFKVBIPSSOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Hydroxy-4-Methylcoumarin
The foundational step employs the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid. The reaction proceeds via acid-catalyzed cyclodehydration, yielding 7-hydroxy-4-methylcoumarin as a pale yellow solid. Key parameters include:
- Molar ratio : 1:1 (resorcinol to ethyl acetoacetate)
- Temperature : Maintained below 100°C during exothermic mixing
- Isolation : Precipitation in ice-water, filtration, and recrystallization in ethanol
- Yield : 75.2%
Characterization by IR spectroscopy confirms the loss of resorcinol’s hydroxyl stretch (3200–3600 cm⁻¹) and the emergence of the coumarin carbonyl peak at 1801 cm⁻¹.
Formation of Ethyl [4-Methyl-2-Oxo-2H-Chromen-7-yl)Oxy]Acetate
The 7-hydroxy group undergoes alkylation with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base:
- Reagents : 7-hydroxy-4-methylcoumarin, ethyl chloroacetate (4:1 molar ratio), K₂CO₃
- Conditions : Reflux at 80–90°C for 48 hours
- Workup : Dilution with water, extraction with ethyl acetate, solvent evaporation
- Yield : 67%
IR analysis reveals the acetate carbonyl at 1795 cm⁻¹ and ether linkage (C–O–C) at 1288 cm⁻¹.
Conversion to 2-[(4-Methyl-2-Oxo-2H-Chromen-7-yl)Oxy]Acetohydrazide
The ethyl ester is treated with hydrazine hydrate in ethanol to form the hydrazide:
- Reagents : Ethyl [4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, excess hydrazine hydrate (3:1 molar ratio)
- Conditions : Reflux at 60–80°C for 24 hours
- Yield : 55%
The IR spectrum shows N–H stretches at 3205–3331 cm⁻¹ and a hydrazide carbonyl at 1662 cm⁻¹.
Cyclization to 4-Methyl-7-[(5-Phenyl-1,2,4-Oxadiazol-3-yl)Methoxy]Chromen-2-One
The hydrazide reacts with benzoic acid derivatives in the presence of phosphoryl chloride (POCl₃):
- Reagents : Acetohydrazide, substituted benzoic acid (1:2 molar ratio), POCl₃
- Conditions : Reflux in ethanol for 24 hours
- Workup : Precipitation in cold water, filtration, recrystallization in ethanol
- Yield : 65–68%
Key spectral data includes:
- ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm, O–CH₂ singlet at δ 4.1–4.2 ppm
- IR : Oxadiazole C=N stretch at 1535 cm⁻¹
Alternative Route via Cyanogen Bromide-Mediated Cyclization
A modified approach replaces POCl₃ with cyanogen bromide (CNBr) for oxadiazole ring closure:
- Reagents : 4-Methylcoumarinyl-7-oxyacetic hydrazide, CNBr
- Conditions : Room temperature in methanol for 3 hours
- Yield : 60–70%
This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the cyclization step:
- Reagents : Hydrazide, substituted benzoic acid, montmorillonite K10 clay
- Conditions : Microwave irradiation at 300 W for 15 minutes
- Yield : 70–80%
Microwave synthesis reduces reaction time from 24 hours to 15 minutes while improving yields.
Comparative Analysis of Methods
| Parameter | Multi-Step (POCl₃) | CNBr Method | Microwave |
|---|---|---|---|
| Reaction Time | 24–48 hours | 3 hours | 15 minutes |
| Yield | 65–68% | 60–70% | 70–80% |
| Conditions | Reflux, acidic | Mild, room temp | Solvent-free |
| Scalability | High | Moderate | Limited |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Thin-layer chromatography (TLC) with ethyl acetate/hexane (7:3) confirms single-spot development (Rf = 0.74).
Challenges and Optimization Strategies
- Side Reactions : Overheating during POCl₃-mediated cyclization can degrade the coumarin core. Controlled reflux (≤80°C) mitigates this.
- Hydrazide Stability : The intermediate hydrazide is hygroscopic; storage under anhydrous conditions is critical.
- Solvent Selection : Ethanol ensures solubility of both coumarin and oxadiazole intermediates, minimizing byproducts.
Industrial-Scale Considerations
For bulk synthesis, the multi-step POCl₃ method remains preferred due to:
- Cost-Effectiveness : POCl₃ is cheaper than CNBr or microwave systems.
- Established Protocols : Regulatory familiarity with POCl₃-based processes.
Emerging Trends
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The phenyl group on the oxadiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be used for aromatic substitution.
Major Products
Oxidation: Quinones derived from the chromenone moiety.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated or sulfonated derivatives of the phenyl group.
Scientific Research Applications
4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes like tyrosine kinases and proteases, which are involved in cancer progression and inflammation.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Oxadiazole vs. Triazole Derivatives
A key structural analogue is 4-methyl-7-((5-phenyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-benzopyran-2-one (Compound 14) , where the 1,2,4-oxadiazole ring is replaced with a 1,2,4-triazole .
Key Differences:
- Synthetic Accessibility : Triazole derivatives are synthesized under milder conditions (e.g., cyclization in acetic acid at room temperature), whereas oxadiazole formation often requires heating and anhydrides .
Physicochemical Properties
- Spectral Signatures :
Other Analogues
- Substituted Triazoles : Derivatives with electron-withdrawing groups (e.g., chlorine at position 2 of the phenyl ring) showed enhanced antimicrobial activity, underscoring the role of substituents in bioactivity .
Biological Activity
4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a chromenone backbone substituted with a methoxy group linked to a phenyl-oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 312.33 g/mol. The presence of the oxadiazole ring is significant as it is known for imparting various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, derivatives similar to 4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one have shown promising results against various cancer cell lines:
The oxadiazole moiety has been associated with enhanced cytotoxicity against cancer cells, indicating its role in the design of effective anticancer agents.
The mechanisms through which these compounds exert their anticancer effects often involve the induction of apoptosis and cell cycle arrest. For example, compounds derived from oxadiazoles have been shown to activate caspases and modulate the expression of Bcl-2 family proteins, which are crucial in regulating apoptosis:
- Caspase Activation : Studies demonstrated that certain derivatives significantly increased caspase-3 activity in treated HepG2 cells compared to controls.
- Cell Cycle Analysis : Flow cytometry revealed that these compounds could induce G0/G1 phase arrest while decreasing the percentage of cells in the G2/M phase, indicating a potential mechanism for their antiproliferative effects.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole-containing compounds is heavily influenced by their structural features. Research indicates that:
- The presence of electron-withdrawing groups on the phenyl ring enhances activity.
- Substituents on the oxadiazole ring can either increase or decrease potency depending on their nature and position.
Case Studies
A notable study synthesized a series of oxadiazole derivatives and evaluated their anticancer activities against several cell lines. The findings revealed that specific substitutions on the oxadiazole ring led to variations in cytotoxic potency:
| Derivative | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| 5a | HePG2 | 35.58 | Moderate activity |
| 10c | MCF7 | 1.82 | Superior activity compared to Doxorubicin |
These results underscore the significance of careful structural modifications in enhancing the therapeutic efficacy of oxadiazole-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
